Regioisomeric Positioning of the Primary Amine: Distinct Hydrogen‑Bond Donor/Acceptor Architecture vs. 1-(Cyclopropylamino)pent-4-yn-2-one
In 1‑amino‑1‑cyclopropylpent‑4‑yn‑2‑one, the primary amine (–NH₂) is directly attached to the α‑carbon that bears the cyclopropyl ring, placing the H‑bond donor directly adjacent to the ketone carbonyl and the strained cyclopropane. In contrast, the isomer 1‑(cyclopropylamino)pent‑4‑yn‑2‑one carries a secondary amine where the cyclopropyl group is N‑substituted, removing one H‑bond donor and altering the amine's basicity and nucleophilicity [1]. This topological difference is quantified by the computed count of hydrogen‑bond donors: the target compound has one H‑bond donor, whereas the N‑cyclopropyl secondary amine has zero [2].
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 1 H‑bond donor |
| Comparator Or Baseline | 1-(Cyclopropylamino)pent-4-yn-2-one: 0 H‑bond donors |
| Quantified Difference | +1 H‑bond donor for the target compound |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18); validated against Rule‑of‑Five descriptors [2] |
Why This Matters
An additional hydrogen‑bond donor can significantly alter target‑binding enthalpy, solubility, and permeability. For medicinal chemistry campaigns that require a primary amine for salt‑bridge interactions (e.g., with aspartate or glutamate residues), the target compound provides a functional handle that the N‑cyclopropyl isomer lacks.
- [1] PubChem CID 131079785. 1‑Amino‑1‑cyclopropylpent‑4‑yn‑2‑one – Computed Descriptors. National Center for Biotechnology Information. View Source
- [2] PubChem compound records for 1‑(cyclopropylamino)pent‑4‑yn‑2‑one (depositor‑supplied). H‑bond donor count = 0. View Source
